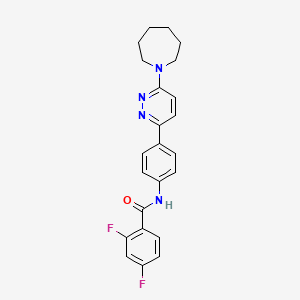

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

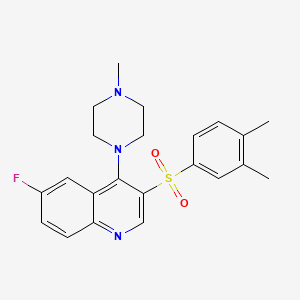

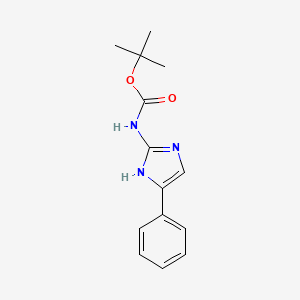

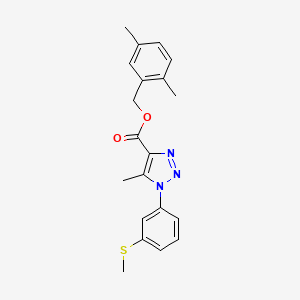

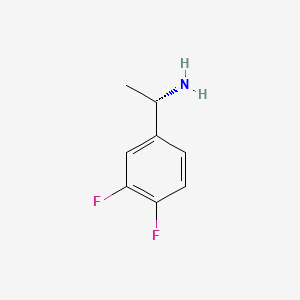

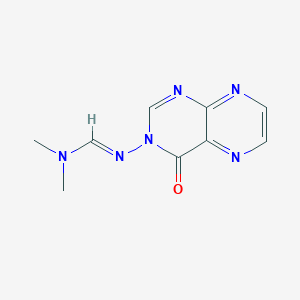

Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple functional groups that contribute to their properties . For example, “N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide” has a molecular formula of C26H30N4O4 and a molecular weight of 462.55.Physical And Chemical Properties Analysis

“N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide” has a molecular formula of C23H23N5O3 and a molecular weight of 453.52 . More detailed physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

Azepane-based Compounds in Medicinal Chemistry

Azepane-based compounds are recognized for their diverse pharmacological properties. Derivatives of azepane show significant structural diversity and are explored for the discovery of new therapeutic agents. The development of azepane-containing analogs focuses on achieving high activity, low toxicity, and cost-effectiveness. Currently, over 20 azepane-based drugs have received FDA approval for treating various diseases. This class of compounds has shown potential in a wide range of therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial activities, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and more. Studies on azepane-based compounds provide insights into structure-activity relationships (SAR) and molecular docking, guiding the design and development of potent drugs against numerous diseases (Zha et al., 2019).

Pyridazinone Compounds as COX-2 Inhibitors

Pyridazinone compounds, such as ABT-963, exhibit potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain. ABT-963, in particular, has shown excellent selectivity, improved aqueous solubility, and high oral anti-inflammatory potency compared to other COX-2 inhibitors like celecoxib and rofecoxib. Its efficacy in reducing prostaglandin production and edema, alongside its role in reducing bone loss and soft tissue destruction, underscores the potential of pyridazinone derivatives in treating conditions associated with arthritis and inflammation (Asif, 2016).

Azolo[d]pyridazinones in Medicinal Chemistry

Azolo[d]pyridazinone is a privileged structure associated with various biological activities, including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. This review summarizes comprehensive information on azolo[d]pyridazinone derivatives investigated for their pharmacological activities since 2000, emphasizing their structure-activity relationship and molecular modeling studies. The review aims to guide researchers in organic synthesis, medicinal chemistry, and pharmacology towards designing and developing drug candidates based on azolo[d]pyridazinone scaffolds (Tan & Sari, 2020).

Mecanismo De Acción

The mechanism of action of these compounds is not specified in the available resources. They are often used for research purposes, and their mechanisms of action may vary depending on the specific application.

Propiedades

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O/c24-17-7-10-19(20(25)15-17)23(30)26-18-8-5-16(6-9-18)21-11-12-22(28-27-21)29-13-3-1-2-4-14-29/h5-12,15H,1-4,13-14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIRENAZVVQAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)

![(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2841037.png)

![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)

![2-(2-Methoxyphenoxy)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2841050.png)